6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
Description
This compound is a fluoroquinolone derivative characterized by a trifluorinated quinoline core and a chiral (1S)-2-hydroxy-1-methylethyl substituent at position 1 of the bicyclic ring. Its molecular formula is C₁₆H₁₅F₃NO₄, with an average molecular weight of 342.29 g/mol (calculated based on substituent analysis).
Structurally, the ethyl ester at position 3 serves as a prodrug moiety, a common feature in fluoroquinolone antibiotics to enhance bioavailability. The 6,7,8-trifluoro substitution pattern on the quinoline ring is critical for broad-spectrum antibacterial activity, as fluorine atoms improve DNA gyrase/topoisomerase IV inhibition and cellular permeability .
Properties
Molecular Formula |
C15H14F3NO4 |
|---|---|
Molecular Weight |
329.27 g/mol |
IUPAC Name |
ethyl 6,7,8-trifluoro-1-[(2S)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H14F3NO4/c1-3-23-15(22)9-5-19(7(2)6-20)13-8(14(9)21)4-10(16)11(17)12(13)18/h4-5,7,20H,3,6H2,1-2H3/t7-/m0/s1 |
InChI Key |
KPRHARRBWYSCDE-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)[C@@H](C)CO |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of trifluoromethyl groups: This step involves the selective fluorination of the quinoline ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with key analogs, focusing on substituent variations, molecular properties, and functional roles:
Detailed Structural and Functional Analysis
Substituent Effects on Antibacterial Activity
- Cyclopropyl vs. Hydroxyalkyl Groups : The cyclopropyl substituent () is associated with potent Gram-negative activity (e.g., ciprofloxacin), while the (1S)-2-hydroxy-1-methylethyl group in the target compound may improve solubility and tissue penetration, critical for systemic infections .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (342.29 vs. 299.25 in ) suggests reduced solubility compared to ethyl-substituted analogs, but the hydroxyl group may counteract this via hydrogen bonding .
- Chirality: The (1S) configuration in the target compound could enhance binding to the ATP-dependent domain of DNA gyrase, as seen in other chiral quinolones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
